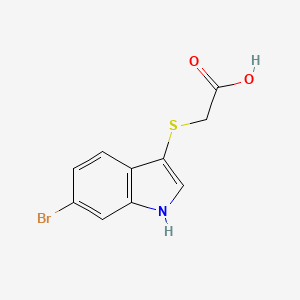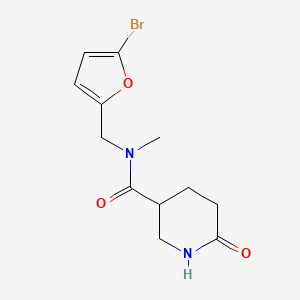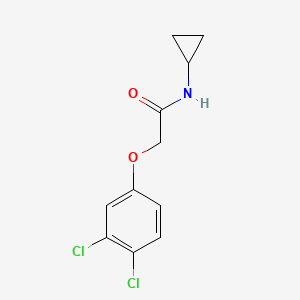![molecular formula C13H10BrN3O B14912071 6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that belongs to the imidazopyridine class. This compound is characterized by the presence of a bromine atom at the 6th position and a phenoxymethyl group at the 2nd position of the imidazo[4,5-b]pyridine core. Imidazopyridines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE typically involves the condensation of 5-bromo-2-aminopyridine with phenoxymethyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: The phenoxymethyl group can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Oxidation Reactions: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) in toluene or ethanol.
Major Products Formed:
- Substituted imidazopyridines
- N-oxides
- Dihydro derivatives
- Biaryl derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antioxidant activities.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, thereby modulating their activity.
Pathways Involved: It can inhibit key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
- 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(2,3,4,5-tetrafluorophenyl)-1H-imidazo[4,5-b]pyridine
- 2-Phenyl substituted benzimidazole derivatives
Comparison: 6-BROMO-2-(PHENOXYMETHYL)-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antimicrobial and antioxidant activities, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C13H10BrN3O |
|---|---|
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10BrN3O/c14-9-6-11-13(15-7-9)17-12(16-11)8-18-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16,17) |
Clave InChI |
GVSFRLHWAWMXNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)




![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)
![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)
![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)




